REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1C=CC=CC=1.NC(N)=S.[C:13]([O:19][CH2:20][CH3:21])(=[O:18])[CH2:14][C:15]([CH3:17])=O.[C:22]1([CH:28]2C(C(OCC)=O)=C[NH:31][C:30](=[S:39])[NH:29]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(OC(=O)C)(=O)C>>[C:1]([N:29]1[CH:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:14]([C:13]([O:19][CH2:20][CH3:21])=[O:18])=[C:15]([CH3:17])[NH:31][C:30]1=[S:39])(=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(NC=C1C(=O)OCC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(NC(=C(C1C1=CC=CC=C1)C(=O)OCC)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |